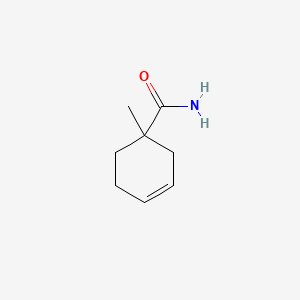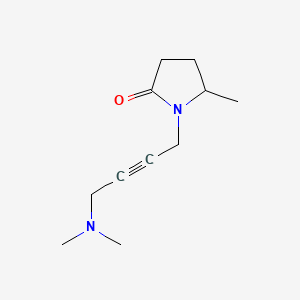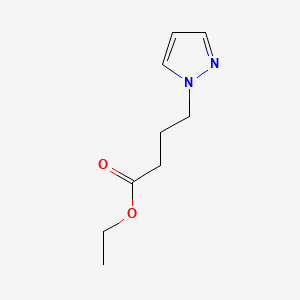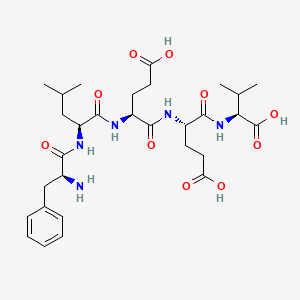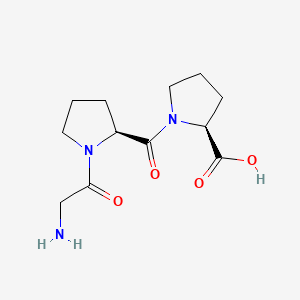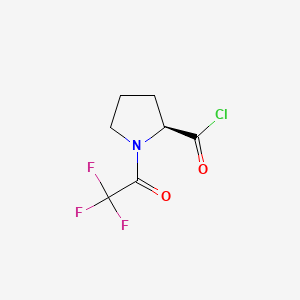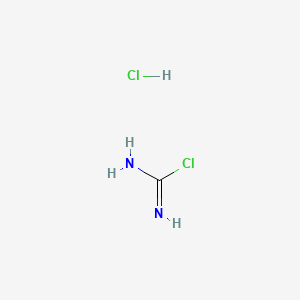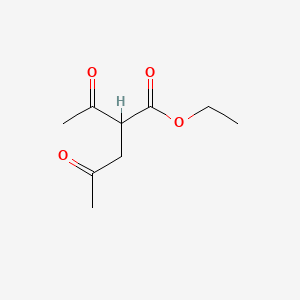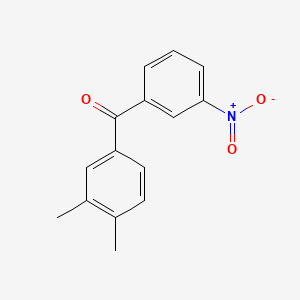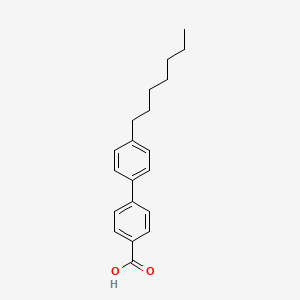
6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a 4-methyl-piperazine-1-carbonyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, the cyclohexene ring can be formed through a series of reactions including reduction and dehydration.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl side chain or through a Grignard reaction followed by hydrolysis.
Attachment of the 4-Methyl-piperazine-1-carbonyl Group: This step involves the reaction of the cyclohexene carboxylic acid derivative with 4-methyl-piperazine-1-carbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents on the piperazine ring.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学研究应用
6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric conditions.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Industrial Applications:
作用机制
The mechanism of action of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
4-Methyl-piperazine-1-carbonyl chloride: A precursor in the synthesis of the target compound.
Cyclohex-3-enecarboxylic acid: A simpler analog lacking the piperazine moiety.
N-Methylpiperazine-4-carboxylic acid: Another piperazine derivative with different substitution patterns.
Uniqueness
6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid is unique due to the combination of a cyclohexene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
属性
IUPAC Name |
6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXCAKJMKCEGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389872 |
Source


|
| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-12-6 |
Source


|
| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
